
1,2,4,5,6,8-Hexachloronaphthalene
Overview
Description
1,2,4,5,6,8-Hexachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of six chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H2Cl6, and it has a molecular weight of 334.841 g/mol . This compound is part of the polychlorinated naphthalenes (PCNs) family, which are known for their persistence in the environment and potential toxicological effects.
Preparation Methods
The synthesis of 1,2,4,5,6,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process may require a catalyst, such as ferric chloride (FeCl3), to facilitate the chlorination reaction. The reaction conditions, including temperature and duration, are carefully monitored to ensure the selective formation of the hexachlorinated product .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1,2,4,5,6,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation process typically leads to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of partially dechlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions often require specific conditions, such as elevated temperatures or the presence of a solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields chlorinated quinones, while reduction may produce less chlorinated naphthalenes .
Scientific Research Applications
1,2,4,5,6,8-Hexachloronaphthalene has several scientific research applications:
Environmental Chemistry: This compound is studied for its persistence in the environment and its potential impact on ecosystems. Researchers investigate its degradation pathways and the formation of by-products.
Toxicology: Due to its potential toxic effects, this compound is used in toxicological studies to understand its impact on human health and wildlife. Studies focus on its bioaccumulation and the mechanisms of toxicity.
Analytical Chemistry: It serves as a standard in analytical methods for detecting and quantifying polychlorinated naphthalenes in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used.
Material Science: This compound is explored for its potential use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,8-Hexachloronaphthalene involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR leads to the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. These enzymes play a role in the biotransformation and detoxification of the compound .
Comparison with Similar Compounds
1,2,4,5,6,8-Hexachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
1,2,3,4,5,7-Hexachloronaphthalene: Similar in structure but differs in the position of chlorine atoms.
1,2,3,4,6,7-Hexachloronaphthalene: Another isomer with chlorine atoms at different positions.
1,2,3,5,7,8-Hexachloronaphthalene: This isomer also has unique properties and applications, making it a subject of interest in various research fields.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity, stability, and interaction with biological systems.
Properties
IUPAC Name |
1,2,4,5,6,8-hexachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLUUFTHIWTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2Cl)Cl)Cl)C(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238330 | |
| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90948-28-0 | |
| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090948280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,5,6,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





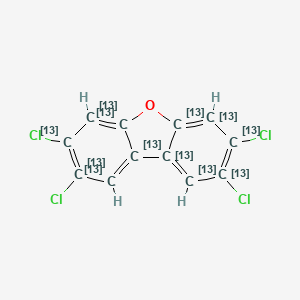
![7,10,11,12-Tetrahydro-7-[3-methoxy-4-(1-oxoisobutoxy)phenyl]-10,10-dimethyl-Benz[c]acridin-8(9H)-one](/img/structure/B3066788.png)


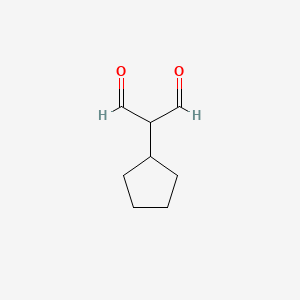
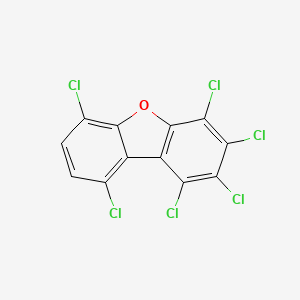
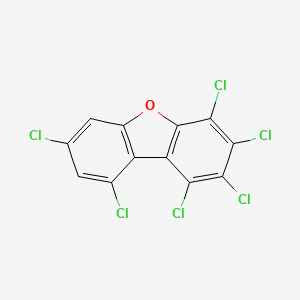
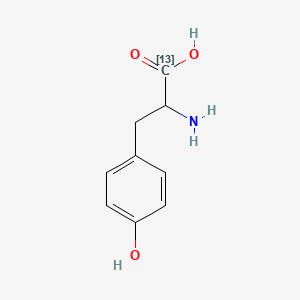
![1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066853.png)
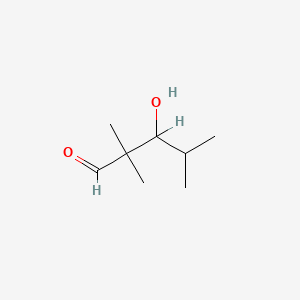
![1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B3066876.png)
